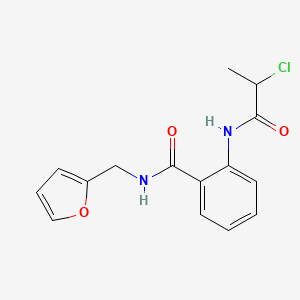

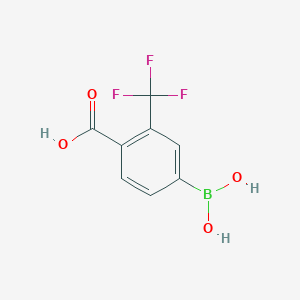

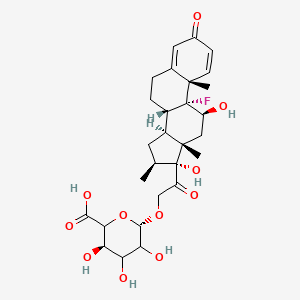

![molecular formula C13H23NO4 B1523336 1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid CAS No. 1305874-28-5](/img/structure/B1523336.png)

1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid

Overview

Description

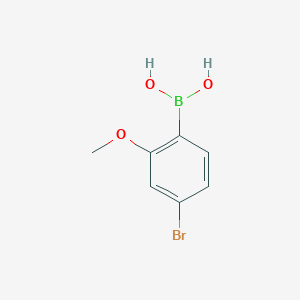

“1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid” is a compound with the CAS Number: 2169168-08-3 . It has a molecular weight of 257.33 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of compounds like this often involves multi-step organic reactions, starting from readily available substrates. The formation of the cyclohexane ring is followed by functionalization with the tert-butoxycarbonyl (Boc) protected amino group and the carboxylic acid moiety.Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H23NO4/c1-9-5-7-13 (8-6-9,10 (15)16)14-11 (17)18-12 (2,3)4/h9H,5-8H2,1-4H3, (H,14,17) (H,15,16)/t9-,13- . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The compound is likely to undergo reactions typical of carboxylic acids and amines . For instance, the carbonyl group can be protonated, making it more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

As mentioned earlier, the compound is a powder that is stored at room temperature . It has a molecular weight of 257.33 .Scientific Research Applications

1. Environmental Science: Heavy Metal Ion Removal

- Summary of Application : The carboxyl and hydroxyl groups of a biochar-based alginate polymer networks composite (SBPC) were used to eliminate various heavy metal ions in water simultaneously .

- Methods of Application : The SBPC was fabricated through air drying. Characterization techniques were employed to evaluate the microstructure and adsorption mechanism .

- Results : The SBPC demonstrated high copper binding capacities (937.4 mg/g and 823.2 mg/g) through response surface methodology (RSM) and column studies. It showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption .

2. Biologics: Characterization of Vaccines and Blood Products

- Summary of Application : Techniques such as nuclear magnetic resonance (NMR) spectroscopy, laser light scattering, and circular dichroism spectropolarimetry were used to characterize vaccines made from the polysaccharide capsules that surround certain types of pathogenic bacteria .

- Methods of Application : NMR was used as a microscope to study polysaccharides at the molecular and atomic levels. Laser light scattering and circular dichroism were used to characterize the overall size and shape of polysaccharides .

- Results : The information obtained from these techniques helped determine the shapes of these molecules, which in turn gave valuable insights into how polysaccharides interact with antibodies and proteins .

3. Physical Chemistry: Solvolysis Transition States

- Summary of Application : The properties of the transition states in the solvolysis of tert-butyl halides were studied .

- Methods of Application : The study involved obtaining properties (or descriptors) of the transition states in the solvolysis of tert-butyl chloride, bromide, and iodide .

- Results : The study showed that all three transition states, in both protic and aprotic solvents, are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .

4. Organic Electronics: Redox Units in Tetrathiafulvalene-Tetraazapyrene Triads

- Summary of Application : The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads was investigated .

- Methods of Application : The study involved the insertion of tert-butyl groups which raises the TAP-localised LUMO level .

- Results : The insertion of tert-butyl groups raised the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .

5. Synthetic Organic Chemistry: Direct Introduction of the Tert-Butoxycarbonyl Group

- Summary of Application : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .

- Methods of Application : The method involved using flow microreactor systems .

- Results : The resultant flow process was found to be more efficient and versatile .

6. Physical Chemistry: Solvolysis Transition States

- Summary of Application : The properties of the transition states in the solvolysis of tert-butyl halides were studied .

- Methods of Application : The study involved obtaining properties (or descriptors) of the transition states in the solvolysis of tert-butyl chloride, bromide, and iodide .

- Results : The study showed that all three transition states, in both protic and aprotic solvents, are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .

7. Organic Electronics: Redox Units in Tetrathiafulvalene-Tetraazapyrene Triads

- Summary of Application : The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads was investigated .

- Methods of Application : The study involved the insertion of tert-butyl groups which raises the TAP-localised LUMO level .

- Results : The insertion of tert-butyl groups raised the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .

8. Synthetic Organic Chemistry: Direct Introduction of the Tert-Butoxycarbonyl Group

- Summary of Application : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .

- Methods of Application : The method involved using flow microreactor systems .

- Results : The resultant flow process was found to be more efficient and versatile .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The compound’s tert-butoxycarbonyl (Boc) group is commonly used in organic synthesis, particularly in the protection of amines . Therefore, future research could explore novel methods for adding and removing the Boc group, or investigate new applications of this compound in the synthesis of complex organic molecules.

properties

IUPAC Name |

3-methyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-9-6-5-7-13(8-9,10(15)16)14-11(17)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVQBGLLJNVDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[(Tert-butoxy)carbonyl]amino}-3-methylcyclohexane-1-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

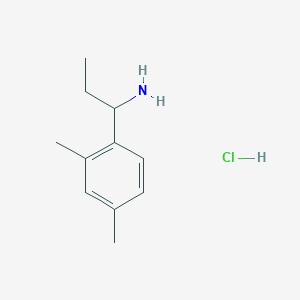

![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B1523267.png)